4-(2-Piperidin-2-ylethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

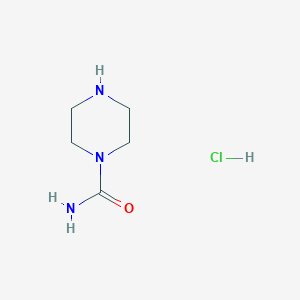

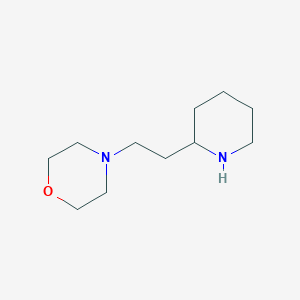

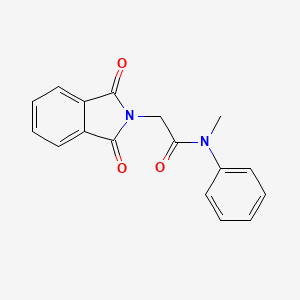

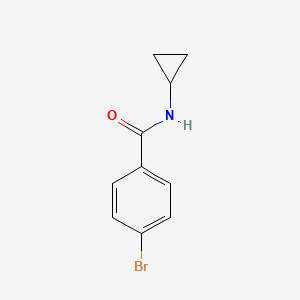

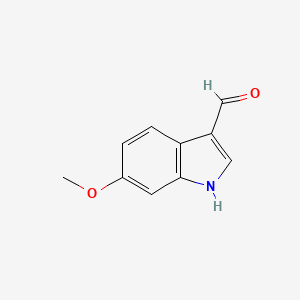

4-(2-Piperidin-2-ylethyl)morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It is a heterocyclic amine and has potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 4-(2-Piperidin-2-ylethyl)morpholine consists of a morpholine ring attached to a piperidine ring via an ethyl bridge . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom, while the piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

4-(2-Piperidin-2-ylethyl)morpholine is a solid at room temperature . It has a molecular weight of 198.31 .Scientific Research Applications

Crystallographic Analysis and Chemotherapeutic Potential

A study detailed the crystallographic analysis of compounds related to 4-(2-Piperidin-2-ylethyl)morpholine, focusing on their potential as chemotherapeutic agents. The research highlighted the differences in molecular conformations and intermolecular interactions when comparing piperidine and morpholine structures, suggesting their binding affinity at the active site of human sphingosine kinase 1, a target in cancer therapy (Al-Mutairi et al., 2021).

Anaesthetic Activity Analysis

Another study applied chemometrical techniques to analyze the anaesthetic activity of alkoxyphenylcarbamic acid esters, including morpholin-4-ylethyl and piperidin-1-ylethyl groups. This research correlated anaesthetic activities with various chemical properties, employing artificial neural networks to predict anaesthetic effectiveness, thus demonstrating the potential application of such compounds in medical anesthesia (Ďurčeková et al., 2010).

Catalytic Efficiency in Chemical Reactions

Research into the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes unveiled their potency as catalysts for the Heck reaction. This study not only provided insights into the geometric and electronic structures of these complexes but also highlighted their high catalytic efficiency, particularly in reactions involving aryl bromides with methyl acrylate (Singh et al., 2013).

Antiproliferative and Molecular Structure Studies

A novel bioactive heterocycle involving (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and assessed for its antiproliferative activity. Through X-ray diffraction and other spectroscopic methods, the study confirmed the compound's structure and highlighted its potential in cancer research, providing a solid basis for further investigation into its therapeutic applications (Prasad et al., 2018).

Exploring Hydrogen Bonds in Molecular Docking Analysis

The exploration of weak hydrogen bonds in arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates demonstrated the intricate details of molecular interactions. Through crystallographic and theoretical exploration, including molecular docking analysis, this research contributes to the understanding of how such compounds could interact with biological targets, emphasizing their relevance in the design of new chemotherapeutic agents (Al-Mutairi et al., 2021).

Mechanism of Action

Target of Action

Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can have various modes of action depending on their structure and the specific targets they interact with .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in various classes of pharmaceuticals .

Pharmacokinetics

The compound’s molecular weight is 19831 , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

properties

IUPAC Name |

4-(2-piperidin-2-ylethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBQZFRRCQXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378244 |

Source

|

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Piperidin-2-ylethyl)morpholine | |

CAS RN |

216985-68-1 |

Source

|

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)